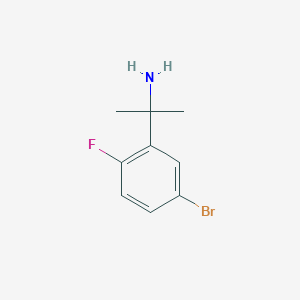
4-(3-Fluoro-benzyl)-benzoic acid
Descripción general
Descripción
“4-(3-Fluoro-benzyl)-benzoic acid” is a derivative of benzoic acid, where a 3-fluoro-benzyl group is attached to the fourth carbon of the benzene ring .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as 3-Fluorobenzyl chloride and 4-Fluorobenzyl chloride have been synthesized and used in various reactions .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring with a carboxylic acid group (-COOH) and a 3-fluoro-benzyl group attached .
Aplicaciones Científicas De Investigación
Materials Science and Liquid Crystals
4-(3-Fluoro-benzyl)-benzoic acid derivatives have been explored for their potential in materials science, particularly in the synthesis of liquid crystals and their binary mixtures. Studies have focused on the synthesis and characterization of linear supra-molecular liquid crystals, investigating their thermal and phase behavior, electro-optical, and optical properties. These investigations reveal the influence of fluorine substitution on the benzene ring core compounds, demonstrating rich phase variance and the appearance of smectic phases in certain complexes, thereby suggesting applications in advanced display technologies and optical devices (Fouzai, Hamdi, Ghrab, Soltani, Ionescu, Othman, 2018).
Fluorescence Studies and Sensing Applications
This compound derivatives have been utilized in the design of fluorescent probes, contributing significantly to biological and chemical sensing applications. The rational design of fluorescein-based fluorescence probes, for example, involves the synthesis of various derivatives to study their fluorescence properties and their relationship with molecular orbital levels. These studies aim at developing sensitive probes for detecting specific biomolecules or environmental factors, such as singlet oxygen, highlighting the compound's relevance in medical diagnostics and environmental monitoring (Tanaka, Miura, Umezawa, Urano, Kikuchi, Higuchi, Nagano, 2001).
Synthesis of Complex Molecules
Research into this compound derivatives also encompasses the synthesis of complex molecules, demonstrating the compound's versatility as a building block in organic synthesis. The development of novel fluorescence probes capable of detecting reactive oxygen species, and distinguishing specific species, showcases the compound's utility in synthesizing molecules with significant applications in biological and chemical research (Setsukinai, Urano, Kakinuma, Majima, Nagano, 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(3-fluorophenyl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-3-1-2-11(9-13)8-10-4-6-12(7-5-10)14(16)17/h1-7,9H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHWVLADKRXQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride](/img/structure/B1532548.png)




